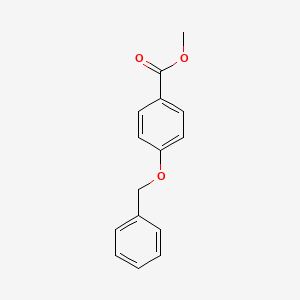

Methyl 4-benzyloxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Research

Benzoate esters, as a class of compounds, are widely recognized for their diverse applications, ranging from fragrances and food preservatives to key intermediates in pharmaceutical synthesis. chembk.comcymitquimica.comontosight.ai Methyl 4-benzyloxybenzoate distinguishes itself within this broad family through the presence of the benzyloxy group. This functional group not only influences its physical properties, such as its solid or liquid state at room temperature, but also provides a strategic point for chemical modification. cymitquimica.comnih.gov

The core of its utility lies in its role as a protected form of methyl 4-hydroxybenzoate (B8730719). The benzyl (B1604629) group acts as a protecting group for the hydroxyl moiety, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. This protective strategy is a cornerstone of multi-step organic synthesis, enabling the construction of complex molecular architectures with high precision.

Significance in Advanced Organic Synthesis Research

The significance of this compound in advanced organic synthesis is multifaceted. It serves as a crucial building block for the creation of a wide array of more complex molecules. cymitquimica.com Its ability to participate in various chemical transformations makes it a versatile intermediate.

A primary application is in the synthesis of compounds with potential biological activity. For instance, it is a precursor in the synthesis of various derivatives that are investigated for their therapeutic potential. The synthesis of 4-(benzyloxy)benzamide (B74015) derivatives, which have shown promise as inhibitors of enzymes like beta-secretase-1 (implicated in Alzheimer's disease) and poly(ADP-ribose) polymerase (a target in cancer research), often starts from or involves intermediates derived from this compound.

Furthermore, research has demonstrated its use in the synthesis of antitubercular agents. mdpi.comnih.gov In these synthetic pathways, this compound is the starting material, which is then converted through a series of reactions, including hydrazide formation and cyclization, to yield complex heterocyclic structures with potential anti-mycobacterial activity. mdpi.comnih.govsciforum.netmdpi.com

The synthesis of this compound itself has also been a subject of research, with methods evolving to improve efficiency and yield. Common synthetic routes involve the reaction of methyl 4-hydroxybenzoate with benzyl chloride or benzyl bromide in the presence of a base. mdpi.comprepchem.com Modern approaches have explored the use of ultrasound assistance to promote the reaction, offering a greener and more efficient alternative to conventional heating methods. mdpi.comsciforum.netmdpi.com

Overview of Current Research Trajectories and Gaps

Current research involving this compound and its derivatives continues to expand into several key areas:

Drug Discovery and Medicinal Chemistry: A significant portion of research is focused on using this compound as a scaffold to design and synthesize novel compounds with potential therapeutic applications. This includes the development of inhibitors for various enzymes and the exploration of derivatives as anticancer and antimicrobial agents. chemrevlett.com

Materials Science: The structural motifs present in this compound are relevant to the field of liquid crystals. nih.gov The rigid aromatic core and the flexible benzyloxy group are features that can be incorporated into larger molecules designed to exhibit liquid crystalline properties. researchgate.net Research in this area explores how modifications to this basic structure can influence the mesophase behavior and properties of these materials. researchgate.net

Green Chemistry: The development of more environmentally friendly and efficient synthetic methods for this compound and its subsequent transformations is an ongoing area of interest. mdpi.comsciforum.netmdpi.com This includes the use of alternative energy sources like ultrasound and the optimization of reaction conditions to minimize waste and energy consumption. mdpi.comsciforum.netmdpi.com

Despite the considerable research, some gaps in our understanding and application of this compound remain. While its role as a synthetic intermediate is well-established, a deeper exploration of its own intrinsic biological activities could unveil new applications. Furthermore, a more comprehensive investigation into the structure-property relationships of its derivatives could lead to the more rational design of materials with tailored optical and electronic properties. The full potential of this versatile compound is still being uncovered, promising exciting future discoveries in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLQTDQOTFCCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306003 | |

| Record name | Methyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32122-11-5 | |

| Record name | 32122-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(benzyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Benzyloxybenzoate

Strategic Esterification and Benzylation Routes

The synthesis of Methyl 4-benzyloxybenzoate can be approached via two primary retrosynthetic pathways: benzylation of a pre-existing methyl ester (methyl 4-hydroxybenzoate) or esterification of a benzylated precursor (4-benzyloxybenzoic acid). The choice of route depends on starting material availability, scalability, and desired reaction conditions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for forming the ether linkage in this compound. researchgate.netmdpi.com This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. researchgate.netmdpi.com

This approach typically involves the O-benzylation of methyl 4-hydroxybenzoate (B8730719). The phenolic hydroxyl group is first deprotonated by a base to form a more potent nucleophile, which then displaces a halide from a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

Key research findings indicate that potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, often conducted in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). One documented method involves the reaction of methyl 4-hydroxybenzoate with benzyl chloride in DMF using K₂CO₃ as the catalyst, which can be efficiently performed using ultrasonication to reduce reaction times to a few hours. Another study reports yields exceeding 90% for the benzylation of methyl 4-hydroxybenzoate with benzyl bromide in refluxing acetone with K₂CO₃. organic-chemistry.org

Modern advancements have focused on developing more environmentally benign protocols. A "green" methodology has been developed for the synthesis of the precursor, 4-benzyloxybenzoic acid, from 4-hydroxybenzoic acid and benzyl chloride. researchgate.net This method utilizes a surfactant catalyst in an aqueous medium, creating micelles that act as microreactors, enhancing reactant concentration and enabling the reaction in water. researchgate.net

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | Benzyl bromide, K₂CO₃ | Acetone | Reflux, 4-5 hours | >90% | organic-chemistry.org |

| Methyl 4-hydroxybenzoate | Benzyl chloride, K₂CO₃ | DMF | Ultrasonication, 4 hours | Good | rsc.org |

| 4-Hydroxybenzoic acid | Benzyl chloride, Surfactant (CTAB) | Water | Aqueous micellar medium | N/A | researchgate.net |

Acid-Catalyzed Esterification Protocols

An alternative and widely used strategy is the esterification of 4-benzyloxybenzoic acid with methanol (B129727). evitachem.com This reaction is a classic Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. smolecule.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). smolecule.com This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the methyl ester and regenerate the acid catalyst. smolecule.com

To drive the equilibrium towards the product, an excess of methanol is typically used, and the reaction is often performed under reflux conditions. Research on analogous compounds, such as the esterification of 3,5-dihydroxybenzoic acid with methanol, confirms the efficacy of using concentrated sulfuric acid as the catalyst. rri.res.in Studies on similar aromatic acids have reported yields in the range of 60-75% after refluxing for 12-24 hours.

Selective Methylation of Precursors

Beyond acid-catalyzed protocols, the methyl ester can be formed through the selective methylation of 4-benzyloxybenzoic acid using a suitable methylating agent. This method avoids the use of strong acids and can be performed under milder conditions.

The process involves first converting 4-benzyloxybenzoic acid into its carboxylate salt using a base, such as potassium carbonate. The resulting carboxylate anion then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is typically carried out in a polar aprotic solvent such as acetone or DMF.

This strategy has been effectively employed in the synthesis of related benzoate (B1203000) esters. For instance, research has shown the successful formation of a methyl ester by reacting a carboxylic acid intermediate with methyl iodide and potassium carbonate in acetone at 50°C. This approach offers an alternative to Fischer esterification, particularly when acid-sensitive functional groups are present elsewhere in the molecule.

Modern Catalytic Synthetic Pathways

Recent advancements in organic synthesis have introduced powerful catalytic methods that offer alternative routes to compounds like this compound. These pathways often provide higher efficiency, milder reaction conditions, and access from different classes of starting materials.

Palladium-Mediated Carbonylation Research

Palladium-catalyzed carbonylation represents a state-of-the-art method for the synthesis of esters and other carbonyl compounds. rsc.orgnih.gov This transformation allows for the direct introduction of a carbonyl group (from carbon monoxide, CO) and an alkoxy group (from an alcohol) into an aryl halide or triflate.

The synthesis of this compound via this route would typically start from an aryl halide, such as 1-bromo-4-(benzyloxy)benzene. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex. nih.gov This is followed by the insertion of a molecule of carbon monoxide into the palladium-carbon bond to form a palladium-acyl intermediate. Finally, nucleophilic attack by methanol on this intermediate, often facilitated by a base, leads to the formation of the methyl ester product and regeneration of the palladium(0) catalyst. d-nb.info

Research has led to the development of highly effective and general catalyst systems that can operate at atmospheric pressure of CO. A notable system employs a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a specialized phosphine (B1218219) ligand like Xantphos. nih.gov The ligand is crucial for stabilizing the palladium intermediates and facilitating the catalytic steps. rsc.org The reaction is typically run in the presence of a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), in a solvent like dioxane. nih.gov

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 1-Bromo-4-(benzyloxy)benzene | Aryl source | nih.gov |

| Carbonyl Source | Carbon Monoxide (CO) | C1 building block | nih.govd-nb.info |

| Nucleophile | Methanol | Forms the methyl ester | d-nb.info |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.govd-nb.info |

| Ligand | Xantphos | Stabilizes catalyst, promotes reaction | nih.gov |

| Base | DBU | Facilitates alcoholysis step | nih.gov |

| Solvent | Dioxane or MEK | Reaction medium | nih.govd-nb.info |

Catalyst Systems in Multi-step Syntheses

The synthesis of this compound, whether through traditional or modern routes, relies on a variety of catalyst systems to achieve high efficiency and selectivity. The selection of the catalyst is critical for each step in a multi-step sequence. libretexts.org

In routes involving the Williamson ether synthesis, simple inorganic bases like potassium carbonate are effective and widely used catalysts. For greener approaches, phase-transfer catalysts or surfactants such as cetyltrimethylammonium bromide (CTAB) have been introduced to facilitate reactions in aqueous media. researchgate.net

For acid-catalyzed esterification (Fischer esterification), strong Brønsted acids are the catalysts of choice. Concentrated sulfuric acid is a common and economical option, while organic acids like p-toluenesulfonic acid are also frequently used, sometimes offering better solubility in organic solvents. smolecule.com

Modern palladium-catalyzed carbonylation reactions employ more complex systems. These consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sophisticated phosphine ligand. The ligand, such as Xantphos or other bidentate phosphines, is not merely a spectator but an active component that dictates the catalyst's activity and selectivity. rsc.orgnih.gov Furthermore, the use of palladium nanoparticles as recyclable and highly active catalysts is an area of growing interest in multi-step transformations. mdpi.com In some multi-step syntheses of related molecules, other catalysts like Palladium on carbon (Pd/C) are used for hydrogenation steps, such as nitro group reductions or deprotection of benzyl groups. oatext.com

| Synthetic Step | Catalyst Type | Specific Example(s) | Function | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Inorganic Base | Potassium Carbonate (K₂CO₃) | Deprotonates phenol | |

| Green Williamson Synthesis | Surfactant | CTAB | Forms micelles in aqueous media | researchgate.net |

| Fischer Esterification | Brønsted Acid | H₂SO₄, p-TsOH | Activates carboxylic acid | smolecule.com |

| Palladium-Catalyzed Carbonylation | Transition Metal Complex | Pd₂(dba)₃ / Xantphos | Catalyzes C-C and C-O bond formation | nih.gov |

| Hydrogenation / Deprotection | Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Reduces functional groups | oatext.com |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste. sciforum.netmdpi.com These principles are manifest in the adoption of innovative techniques such as ultrasound irradiation and the strategic use of reaction enhancers like molecular sieves.

Ultrasound-assisted organic synthesis (UAOS) has been identified as a potent green chemistry tool for producing this compound. mdpi.comnih.gov This method typically involves the Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with benzyl chloride. nih.govrsc.org The reaction is often catalyzed by a base like potassium carbonate (K₂CO₃) in a suitable solvent. mdpi.comnih.gov

The primary advantage of employing ultrasonic irradiation is the significant acceleration of the reaction rate. nih.gov This enhancement is attributed to the physical phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, promoting the formation of high-energy intermediates. mdpi.comnih.gov Consequently, reaction times are dramatically reduced compared to conventional methods. For instance, a synthesis that might take 8-10 hours by refluxing or 20-28 hours by stirring at room temperature can be completed in as little as 4 hours using an ultrasonic processor. sciforum.netnih.gov This rapid, efficient, and eco-friendly approach not only saves time but also reduces energy consumption. sciforum.netrsc.org

Table 1: Comparison of Synthesis Methods for this compound

| Method | Reaction Time | Key Reagents | Solvent | Yield | Reference(s) |

|---|---|---|---|---|---|

| Ultrasound-Assisted | 1–4 hours | Methyl 4-hydroxybenzoate, Benzyl chloride, K₂CO₃ | DMF | Good | nih.gov, nih.gov, mdpi.com |

| Conventional Reflux | 8–10 hours | Methyl 4-hydroxybenzoate, Benzyl chloride, K₂CO₃ | DMF | N/A | nih.gov, sciforum.net |

| Conventional Stirring | 20–28 hours | Methyl 4-hydroxybenzoate, Benzyl chloride, K₂CO₃ | DMF | N/A | nih.gov, sciforum.net |

This table provides an interactive comparison of different synthesis methodologies.

Molecular sieves, particularly microporous 3Å aluminosilicates, play a crucial role in optimizing reactions that produce water as a byproduct. nih.govresearchgate.net In syntheses related to this compound derivatives, such as in subsequent Mannich reactions, preactivated molecular sieves are added to the reaction mixture. nih.gov Their function is to selectively absorb the water formed during the reaction. nih.gov

By removing water from the reaction equilibrium, the molecular sieves help to drive the reaction forward, leading to higher yields of the desired product. This is a classic application of Le Châtelier's principle. Their use is particularly noted in protocols that also employ ultrasound, creating a synergistic effect that further enhances reaction efficiency and aligns with green chemistry goals by maximizing atom economy. nih.govresearchgate.net Solvents used in these syntheses are also often dried using 3 Å molecular sieves before use to ensure anhydrous conditions. ajol.inforesearchgate.net

The choice of solvent is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.ukacs.org In the synthesis of this compound, N,N-Dimethylformamide (DMF) is frequently used as the solvent, particularly in ultrasound-assisted methods. mdpi.comnih.govutexas.edu While effective, the trend in green chemistry is to minimize the use of such solvents or replace them with more environmentally benign alternatives. whiterose.ac.uk Research highlights that ultrasound-assisted methods often require a lesser amount of solvent (e.g., 5 mL for a 0.01 mol scale reaction), which contributes to waste reduction. nih.gov

Waste minimization is also inherently addressed by improving reaction efficiency. researchgate.net Ultrasound-assisted synthesis, by offering higher yields in shorter time frames, reduces the generation of byproducts and unreacted starting materials. rsc.org This efficiency minimizes the need for extensive purification steps, which themselves consume large quantities of solvents and energy. whiterose.ac.uk The development of one-pot protocols, where sequential reactions are carried out in the same vessel, further reduces waste by eliminating the need to isolate and purify intermediate compounds. rsc.org

Scalability Considerations for Preclinical and Industrial Applications

The transition from laboratory-scale synthesis to preclinical and industrial-scale production of this compound requires careful optimization of reaction conditions to maintain efficiency and yield. While traditional methods involving reflux are established, modern techniques are being explored for larger-scale operations. utexas.edu

For industrial production, methods that are efficient and scalable are paramount. For instance, processes involving the esterification of 4-(benzyloxy)benzoic acid are common. google.com The development of one-pot, multi-component reactions under solvent-free or aqueous conditions is a significant step towards scalable and environmentally friendly production. rsc.org Furthermore, the use of continuous flow reactors and automated systems can enhance the efficiency, safety, and reproducibility of the synthesis on a larger scale. The ability to recycle catalysts and solvents is another key factor in making the industrial production of this compound and its derivatives more economical and sustainable. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Key Synthetic Transformations

The synthesis and subsequent reactions of Methyl 4-benzyloxybenzoate involve several fundamental organic transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The formation of the ether linkage in this compound from Methyl 4-hydroxybenzoate (B8730719) and a benzyl (B1604629) halide (e.g., benzyl bromide) is a classic example of the Williamson ether synthesis. This transformation proceeds via a nucleophilic substitution mechanism, which can follow either a concerted (SN2) or a stepwise (SN1) pathway.

The key steps involve the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide ion.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the benzyl halide). youtube.com This pathway is favored by primary alkyl halides, like benzyl halides, due to minimal steric hindrance. masterorganicchemistry.com The use of a polar aprotic solvent can enhance the nucleophilicity of the phenoxide, further promoting the SN2 pathway. libretexts.org

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. masterorganicchemistry.com First, the leaving group departs from the benzyl halide to form a relatively stable benzylic carbocation, which is stabilized by resonance with the adjacent benzene (B151609) ring. nsf.gov In the second step, this carbocation is rapidly attacked by the phenoxide nucleophile. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate that forms the carbocation. youtube.com This pathway is favored by conditions that stabilize the carbocation, such as the use of polar protic solvents. libretexts.org

While benzylation of alcohols and phenols can proceed through either pathway, the primary nature of the benzyl halide generally favors the SN2 mechanism. masterorganicchemistry.com However, the significant stability of the benzylic carbocation means that an SN1 pathway is also plausible, particularly under conditions that favor its formation, such as with weakly nucleophilic reactants. nsf.gov

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (Rate = k[Benzyl Halide]) | Second-order (Rate = k[Phenoxide][Benzyl Halide]) |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Substrate Preference | Favored by substrates forming stable carbocations (e.g., tertiary, benzylic) libretexts.org | Favored by sterically unhindered substrates (e.g., methyl, primary) masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Requires a strong nucleophile libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., ethanol) libretexts.org | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMF) masterorganicchemistry.com |

| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

The ester group in this compound can be hydrolyzed to yield 4-benzyloxybenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org To drive the reaction to completion, it is typically performed with a large excess of water. libretexts.org

This compound itself is generally not a good substrate for Friedel-Crafts acylation. The benzoate (B1203000) ring is deactivated by the electron-withdrawing ester group, and the benzyloxy ring is only moderately activated, with potential for cleavage of the ether under the strong Lewis acid conditions. However, the mechanism can be illustrated using a related, more activated compound like anisole (B1667542) (methoxybenzene), which is structurally analogous to the benzyloxy portion of the target molecule.

The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com The mechanism involves several steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized. byjus.comsigmaaldrich.com

Electrophilic Attack: The π electrons of the activated aromatic ring (like anisole) attack the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comdepaul.edu

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

In the case of anisole, the methoxy (B1213986) group is an ortho-, para-director, meaning the acyl group will predominantly add to the positions ortho or para to it, with the para product often favored due to reduced steric hindrance. depaul.eduyoutube.com

Cycloaddition reactions can be employed to synthesize derivatives of this compound. For instance, if an azide (B81097) derivative of the molecule were prepared, the Staudinger reaction could be used to convert the azide group into an amine. organic-chemistry.org The Staudinger reaction is a mild method for the reduction of an azide to a primary amine using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). organicchemistrytutor.com

The mechanism proceeds in two main stages:

Iminophosphorane Formation: The phosphine acts as a nucleophile and attacks the terminal nitrogen atom of the azide. This is followed by a rearrangement that results in the expulsion of diatomic nitrogen (N₂), a thermodynamically very stable molecule, to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.orgjk-sci.com

Hydrolysis: The resulting iminophosphorane is then treated with water in a subsequent step. Hydrolysis of the P=N bond yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgjk-sci.com

This reaction is highly efficient and compatible with a wide range of functional groups, making it a valuable tool for introducing amine functionalities in complex molecules. organicchemistrytutor.com

Kinetic Studies of this compound Forming Reactions

The primary reaction for forming this compound is the Williamson ether synthesis. Kinetic studies of this reaction provide quantitative data on its rate and the factors that influence it. The rate of the reaction is typically monitored by measuring the change in concentration of reactants or products over time.

The rate constant (k) for the reaction can be determined experimentally by plotting concentration data against time and fitting it to the appropriate integrated rate law. By conducting these experiments at various temperatures, the temperature dependence of the rate constant can be established.

This data allows for the calculation of key activation parameters using the Arrhenius equation and the Eyring equation:

Activation Energy (Eₐ): This is the minimum energy required for the reaction to occur. It can be determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). jeeadv.ac.in For reactions involving phenols, activation energies can vary based on substituents. ustc.edu.cn

Pre-exponential Factor (A): Related to the frequency of correctly oriented collisions.

Activation Enthalpy (ΔH‡): The difference in enthalpy between the transition state and the reactants.

Activation Entropy (ΔS‡): A measure of the change in disorder when reactants proceed to the transition state. A negative ΔS‡ suggests a more ordered transition state, which is characteristic of bimolecular (SN2) reactions. ustc.edu.cn

These parameters provide deep insight into the reaction mechanism and the nature of the transition state. For example, a second-order rate law combined with a negative entropy of activation would provide strong evidence for an SN2 mechanism.

| Parameter | Symbol | Significance | Method of Determination |

|---|---|---|---|

| Activation Energy | Eₐ | Minimum energy barrier for reaction. kmu.edu.pk | Slope of Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Activation | ΔH‡ | Heat required to form the transition state. | Temperature dependence of the rate constant. |

| Entropy of Activation | ΔS‡ | Change in order/disorder in forming the transition state. | Intercept of Eyring plot (ln(k/T) vs. 1/T). |

| Gibbs Free Energy of Activation | ΔG‡ | Overall free energy barrier; determines the reaction rate. researchgate.net | Calculated from ΔH‡ and ΔS‡. |

Influence of Steric and Electronic Factors on Reaction Rates

The rate of hydrolysis of this compound is significantly influenced by both steric and electronic factors originating from its molecular structure.

Electronic Factors: The benzyloxy group at the para-position of the benzene ring plays a crucial role in the electronic nature of the molecule. The oxygen atom in the benzyloxy group can donate electron density to the benzene ring through resonance, which in turn can affect the electrophilicity of the carbonyl carbon. This electron-donating effect can slightly decrease the rate of nucleophilic attack by the hydroxide (B78521) ion, as it reduces the partial positive charge on the carbonyl carbon. The relationship between the electronic nature of substituents and the reaction rate of para-substituted benzoate esters has been extensively studied using the Hammett equation, which correlates the reaction rate constants with the substituent constants (σ). For the hydrolysis of para-substituted nitrophenyl benzoate esters, a non-linear Hammett plot is observed, suggesting a change in the rate-determining step with the electronic nature of the substituent. semanticscholar.org For electron-donating groups, the nucleophilic attack is the rate-determining step, while for electron-withdrawing groups, the collapse of the tetrahedral intermediate becomes rate-limiting. semanticscholar.org

Steric Factors: Steric hindrance can also affect the rate of hydrolysis. While the benzyloxy group is bulkier than a simple methoxy group, studies on the base-catalyzed hydrolysis of benzyl benzoate have suggested a low influence of steric effects on the reaction rate. nih.gov In one study, the half-life for the hydrolysis of benzyl benzoate was found to be only slightly longer than that of methyl benzoate (16 minutes versus 14 minutes), indicating that the increased steric bulk of the benzyl group does not significantly impede the nucleophilic attack at the carbonyl carbon. nih.gov However, it is important to note that significant steric hindrance, particularly from ortho-substituents, can decrease the rate of hydrolysis by making the carbonyl carbon less accessible to the incoming nucleophile.

Theoretical Approaches to Reaction Mechanism Prediction (Computational Chemistry)

Computational chemistry provides powerful tools for predicting and understanding the reaction mechanisms of complex molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) are employed to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies.

For the ester portion of the molecule, computational studies on the aminolysis of methyl benzoate have shown that both concerted and stepwise mechanisms are possible, with similar activation energies. These studies also highlight the role of general base catalysis in significantly lowering the activation barrier.

Regarding the benzyl ether linkage, DFT studies on the cleavage of related β-O-4 ether linkages in lignin (B12514952) have elucidated detailed mechanistic pathways. These studies have shown that base-catalyzed cleavage can proceed through different transition states, including a six-membered transition state involving the deprotonation of the α-carbon, which promotes the C-O bond cleavage. nih.gov While these studies are on a different molecular system, the principles can be applied to predict the potential cleavage mechanisms of the benzyl ether in this compound under various conditions. For instance, nickel-catalyzed borylation of benzyl methyl ethers has been computationally studied, revealing a Ni(0)/Ni(II) catalytic cycle involving oxidative addition of the C-O bond to the nickel center. acs.org Such theoretical investigations can guide the design of experiments to selectively cleave either the ester or the ether linkage in this compound.

Table 1: Comparative Half-lives for the Base-Catalyzed Hydrolysis of Benzoate Esters

This table presents the half-lives for the base-catalyzed hydrolysis of methyl benzoate and benzyl benzoate, illustrating the minimal impact of the increased steric bulk of the benzyl group on the reaction rate. nih.gov

| Compound | Half-life (t1/2) in minutes |

| Methyl Benzoate | 14 |

| Benzyl Benzoate | 16 |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Methyl 4-benzyloxybenzoate is characterized by distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the ester group. The interpretation of the spectrum involves analyzing the chemical shift (δ), multiplicity, and integration of each signal.

The aromatic region of the spectrum is expected to show signals for the eight protons on the two benzene (B151609) rings. The protons on the benzoate ring, being part of a para-substituted system, will appear as two distinct doublets. The two protons ortho to the carbonyl group are expected to resonate at a higher chemical shift (more downfield) due to the electron-withdrawing effect of the ester functionality. Conversely, the two protons ortho to the benzyloxy group will appear at a lower chemical shift (more upfield).

The five protons of the benzyl group's phenyl ring will likely appear as a multiplet, a common feature for monosubstituted benzene rings. The methylene protons (-CH₂-) of the benzyl group are expected to produce a singlet, as there are no adjacent protons to cause splitting. The methyl protons (-OCH₃) of the ester group will also appear as a singlet, typically in the upfield region of the spectrum.

A detailed assignment of the proton signals is presented in the table below, based on established chemical shift ranges for similar structural motifs. rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO) | ~ 8.0 | Doublet | 2H |

| Aromatic (ortho to -O) | ~ 7.0 | Doublet | 2H |

| Benzyl Aromatic | ~ 7.3-7.5 | Multiplet | 5H |

| Methylene (-CH₂-) | ~ 5.1 | Singlet | 2H |

| Methyl (-OCH₃) | ~ 3.9 | Singlet | 3H |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

The carbonyl carbon of the ester group is typically found at the most downfield position in the spectrum. The aromatic region will display signals for the twelve carbons of the two benzene rings. Due to symmetry in the para-substituted benzoate ring, only four signals are expected for its six carbons. The five carbons of the benzyl group's phenyl ring will give rise to distinct signals, though some may overlap. The methylene carbon and the methyl carbon will appear in the upfield region of the spectrum.

The following table provides an estimated assignment of the ¹³C NMR signals based on data from analogous compounds. rsc.orgchemicalbook.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 166 |

| Aromatic (C-O) | ~ 163 |

| Aromatic (C-C=O) | ~ 123 |

| Aromatic (CH, ortho to -COO) | ~ 131 |

| Aromatic (CH, ortho to -O) | ~ 114 |

| Benzyl Aromatic (C-CH₂) | ~ 136 |

| Benzyl Aromatic (CH) | ~ 127-129 |

| Methylene (-CH₂-) | ~ 70 |

| Methyl (-OCH₃) | ~ 52 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functional groups. brainly.comvscht.cznist.govlibretexts.orgdocbrown.info

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages will also produce distinct bands. The aromatic rings will be evidenced by C-H stretching vibrations and C=C in-ring stretching vibrations. The aliphatic C-H stretching of the methylene and methyl groups will also be present.

A summary of the expected characteristic IR absorption bands is provided in the table below. brainly.comvscht.cznist.govlibretexts.orgdocbrown.info

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Carbonyl (C=O) | Stretching | ~ 1720 | Strong |

| Aromatic C=C | In-ring Stretching | 1600-1450 | Medium |

| C-O (Ester) | Stretching | 1300-1200 | Strong |

| C-O (Ether) | Stretching | 1150-1050 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular weight of 242.27 g/mol , the molecular ion peak [M]⁺ is expected at m/z 242. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. A prominent peak is expected at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the ether bond. Another significant fragmentation pathway involves the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion, resulting in a peak at m/z 211. Cleavage of the ester bond can also lead to other characteristic fragments. The base peak in the GC-MS data is observed at m/z 91. nih.gov Other significant peaks are observed at m/z 65 and 92. nih.gov

The primary fragmentation pathways are summarized below:

[M]⁺ → [C₇H₇]⁺ + [C₈H₇O₃]• (m/z 91)

[M]⁺ → [C₁₄H₁₁O₂]⁺ + •OCH₃ (m/z 211)

[M]⁺ → [C₈H₇O₂]⁺ + •C₇H₇ (m/z 135)

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray diffraction study for this compound was not found, analysis of closely related compounds, Methyl 4-benzyloxy-2-hydroxybenzoate and Methyl 4-(benzyloxy)-3-methoxybenzoate, provides significant insights into the likely molecular conformation and dihedral angles. nih.gov

Based on the crystal structure of Methyl 4-benzyloxy-2-hydroxybenzoate, the molecule is not planar. nih.gov The two benzene rings, one from the benzoate moiety and one from the benzyl group, are oriented at a significant angle to each other. The dihedral angle between the least-squares planes of these two rings was determined to be 67.18(8)°. nih.gov In the case of Methyl 4-(benzyloxy)-3-methoxybenzoate, this dihedral angle is even larger at 85.81(10)°. nih.gov

The conformation around the ether linkage is also of interest. The Cₐ-Cₘ-O-Cₐ torsion angle (where 'a' is aromatic and 'm' is methylene) in Methyl 4-benzyloxy-2-hydroxybenzoate is 172.6(3)°, indicating a nearly anti-periplanar arrangement. nih.gov This suggests that the benzyl group and the benzoate group are extended away from each other.

These findings suggest that in this compound, the two aromatic rings are not coplanar, and the molecule adopts a conformation that minimizes steric hindrance between the two bulky aromatic groups.

The crystal packing in these related structures is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions, which link the molecules into chains and more complex architectures. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For benzyloxybenzoate derivatives, Hirshfeld analysis typically reveals a high percentage of H···H, C···H/H···C, and O···H/H···O contacts, which correspond to van der Waals forces and weak hydrogen bonds, respectively. nih.govnih.gov The dnorm mapped Hirshfeld surface uses a color scale to highlight intermolecular contacts shorter than the sum of their van der Waals radii, with red areas indicating strong interactions. nih.gov

In the absence of a dedicated study on this compound, the analysis of its close derivatives suggests that the crystal packing would be dominated by a network of these weak interactions, leading to a stable three-dimensional supramolecular architecture.

Studies on Related Benzyloxybenzoate Derivatives

Crystallographic studies on derivatives of this compound offer valuable comparative data on how substituent changes influence molecular conformation and crystal packing.

Methyl 4-(benzyloxy)-3-methoxybenzoate: In this derivative, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.81 (10)°. nih.gov The crystal structure is stabilized by C—H···O hydrogen bonds, which link the molecules into chains. Furthermore, C—H···π interactions are present, connecting these chains to form two-dimensional networks. nih.gov

Methyl 4-benzyloxy-2-hydroxybenzoate: This compound exhibits a dihedral angle of 67.18 (8)° between its benzene rings. nih.govnih.govresearchgate.net Its crystal structure is characterized by both intermolecular C—H···O hydrogen bonds, forming zigzag chains, and C—H···π interactions. nih.govnih.govresearchgate.net A notable feature of this derivative is the presence of an intramolecular O—H···O hydrogen bond, which creates an S(6) ring motif. nih.govnih.govresearchgate.net

6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate: This larger derivative demonstrates a complex interplay of intermolecular forces. The crystal packing is consolidated by weak C—H⋯O interactions, multiple C—H⋯π interactions, and π–π stacking interactions between the aromatic rings of the naphthalene (B1677914) and phenyl benzoate moieties, with centroid-to-centroid distances of 3.9698 (15) and 3.8568 (15) Å. nih.gov

Table 1: Crystallographic Data for Selected Benzyloxybenzoate Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Methyl 4-(benzyloxy)-3-methoxybenzoate | C₁₆H₁₆O₄ | Monoclinic | P2₁/n | 5.2466 (7) | 17.973 (2) | 14.8785 (18) | 90 | 94.018 (3) | 90 |

| Methyl 4-benzyloxy-2-hydroxybenzoate | C₁₅H₁₄O₄ | Triclinic | P-1 | 5.7731 (10) | 7.9855 (14) | 14.046 (3) | 89.490 (6) | 80.111 (5) | 87.210 (6) |

Data sourced from references nih.govnih.govnih.govresearchgate.net

Other Advanced Spectroscopic Techniques for Structural Confirmation

Beyond single-crystal X-ray diffraction, a suite of advanced spectroscopic techniques is indispensable for the complete structural elucidation and confirmation of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts, signal integrations, and coupling patterns are used to confirm the connectivity of the atoms and the presence of the key functional groups (methyl ester, benzyloxy group, and the disubstituted benzene ring).

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) , are crucial for unambiguously assigning the proton and carbon signals. uvic.ca COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons, while HMQC/HSQC spectra correlate directly bonded proton and carbon atoms. uvic.ca The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides information about longer-range couplings (typically 2-3 bonds), which is vital for confirming the connectivity between different functional groups, such as the linkage between the benzyloxy group and the benzoate moiety.

Mass Spectrometry (MS):

Electron Ionization (EI-MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Under electron ionization, this compound will undergo characteristic fragmentation, providing valuable structural information. nih.gov Key fragmentation pathways for benzoate esters often involve cleavage at the ester and ether linkages. The analysis of the fragmentation pattern of related methoxymethylene benzoate esters has shown that the position of the oxygen atom in the ether side chain significantly influences the fragmentation profile, leading to a variety of characteristic fragment ions. nih.gov The fragmentation of the molecular ion can help to confirm the presence of the benzyl and methyl benzoate substructures.

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).

C-O stretching of the ester and ether linkages (in the 1000-1300 cm⁻¹ region).

Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

C-H stretching of the aromatic and aliphatic (methyl and methylene) groups. docbrown.info The fingerprint region of the IR spectrum (below 1500 cm⁻¹) provides a unique pattern that can be used for the identification of the compound. docbrown.info

By integrating the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural confirmation of this compound can be achieved.

Research on Derivatives and Analogs of Methyl 4 Benzyloxybenzoate

Design and Synthesis of Functionalized Derivatives

The chemical modification of Methyl 4-benzyloxybenzoate has been a focal point of research, leading to the synthesis of a diverse array of functionalized derivatives. These efforts have concentrated on introducing specific substituents to the aromatic rings and on constructing novel heterocyclic structures appended to the core benzyloxybenzoate framework.

Introduction of Nitro, Methoxy (B1213986), and Acetyl Groups

The introduction of nitro, methoxy, and acetyl groups onto the this compound backbone has been explored to create derivatives with altered electronic and steric properties.

The synthesis of nitro-containing derivatives is often achieved through nitration reactions. For instance, the nitration of methyl benzoate (B1203000), a related compound, is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, yielding methyl m-nitrobenzoate. orgsyn.org A similar approach can be adapted for this compound, though the position of nitration will be directed by the existing benzyloxy group. The synthesis of 4-nitro-benzoate derivatives has also been accomplished by reacting 4-nitro-benzoyl chloride with alcohols or phenols in the presence of a base. researchgate.netyoutube.com

Methoxy groups have been incorporated into the benzyloxybenzoate structure to enhance its chemical diversity. The synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate can be achieved by the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This method provides a straightforward route to methoxylated analogs. Another example is the synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which involves the esterification of 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID with methanol. chemicalbook.com

The preparation of acetylated derivatives often involves Friedel-Crafts acylation or the esterification of acetyl-substituted precursors. For example, Methyl 4-acetylbenzoate can be synthesized by the esterification of 4-acetylbenzoic acid with methanol using sulfuric acid as a catalyst. prepchem.com The synthesis of methyl 2-methyl-4-acetyl benzoate has been achieved through a multi-step process starting from 2-fluorotoluene, involving acylation, cyanation, hydrolysis, and final esterification. patsnap.com

A summary of representative synthetic methods for these functionalized derivatives is presented in Table 1.

| Derivative Type | Precursor | Reagents | Key Transformation | Reference |

| Nitro | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Nitration | orgsyn.org |

| Methoxy | 4-(Benzyloxy)-3-methoxybenzoic acid | Methanol, Conc. H₂SO₄ | Fischer Esterification | nih.gov |

| Acetyl | 4-Acetylbenzoic acid | Methanol, Conc. H₂SO₄ | Fischer Esterification | prepchem.com |

Synthesis of Benzyloxy-Substituted Pyridinones

Research has extended to the synthesis of more complex heterocyclic structures incorporating the benzyloxy motif, such as pyridinones. While direct synthesis from this compound is not extensively documented, related benzyloxy-substituted aldehydes serve as key intermediates in the formation of these heterocycles. For example, various substituted benzyloxy benzaldehydes can be reacted with dimedone and 6-amino-1,3-dimethyluracil (B104193) in a one-pot, multi-component reaction to yield benzyloxy pyrimido[4,5-b]quinolines, which contain a pyridinone-like moiety. semanticscholar.org This reaction is often catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

Preparation of Thiadiazole and Oxadiazole Derivatives

The synthesis of thiadiazole and oxadiazole derivatives from benzoic acid precursors is a well-established area of research, with methods adaptable for this compound. nih.gov These five-membered heterocyclic rings are known for their diverse chemical and biological activities.

Thiadiazole Derivatives: The general synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides derived from the corresponding benzoic acid hydrazide. For example, benzoic acid can be reacted with thiosemicarbazide (B42300) in the presence of a strong acid like sulfuric acid or a dehydrating agent like phosphorus oxychloride to yield 5-phenyl-1,3,4-thiadiazol-2-amine. jocpr.comdergipark.org.tr This amine can then be further functionalized. Another route involves the reaction of N-arylthiosemicarbazides with benzoic acid in the presence of phosphorus oxychloride. dergipark.org.tr

Oxadiazole Derivatives: The preparation of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. A common method involves reacting a benzoic acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov For instance, substituted aromatic acid hydrazides can be reacted with β-benzoyl propionic acid in the presence of phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole (B1194373) derivatives. nih.gov An alternative method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized to 2-amino-1,3,4-oxadiazoles using a coupling reagent like (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU). luxembourg-bio.com

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of benzyloxybenzoates, SAR studies have been conducted to elucidate the impact of various substituents on their therapeutic potential.

In a series of hypolipidemic analogues of ethyl 4-benzyloxybenzoate, the nature and position of substituents on both the benzyl (B1604629) and benzoate rings were found to significantly affect the biological activity. nih.gov For instance, the introduction of a p-bromo substituent on the benzyloxy group in ethyl 4-benzyloxybenzoate was found to be favorable for its cholesterol-lowering activity. nih.gov Furthermore, the replacement of the ester group with a carboxylic acid (ethyl-4-benzyloxybenzoic acid) also resulted in a compound with a favorable activity profile. nih.gov These findings suggest that both electronic and steric factors of the substituents play a key role in the interaction of these molecules with their biological targets.

Comparative Studies with Structural Analogs

To better understand the physicochemical and biological properties of this compound, comparative studies with its structural analogs are essential. These studies often focus on properties like lipophilicity and solubility, which are critical for a compound's pharmacokinetic profile.

Lipophilicity and Solubility Comparisons with Related Benzoates

Lipophilicity: Lipophilicity is often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The introduction of a non-polar group generally increases lipophilicity, while a polar group decreases it.

This compound itself is expected to be lipophilic due to the presence of two aromatic rings.

The introduction of a nitro group would likely increase the polarity and could either slightly increase or decrease the logP value depending on its position and electronic effects.

A methoxy group is generally considered to be lipophilic and would likely increase the logP value.

An acetyl group , being polar, would be expected to decrease the lipophilicity of the parent compound.

A study on related bioactive hybrid compounds with different substituents (-CH₃, -F, and -Cl) showed that their aqueous solubility is generally poor and is influenced by the nature of the substituent. rdd.edu.iq The compounds were found to be more soluble in a buffer with a pH of 2.0 compared to a buffer with a pH of 7.4, and significantly more soluble in 1-octanol, indicating their lipophilic nature. rdd.edu.iq These findings are consistent with the expected behavior of benzoate derivatives and highlight the importance of substituent effects on their physicochemical properties.

A comparative overview of the expected trends in lipophilicity and solubility for this compound and its derivatives is presented in Table 2.

| Compound | Key Functional Group | Expected Lipophilicity (logP) | Expected Aqueous Solubility |

| This compound | Benzyloxy, Ester | High | Low |

| Nitro derivative | Nitro | Moderate to High | Low to Moderate |

| Methoxy derivative | Methoxy | Very High | Very Low |

| Acetyl derivative | Acetyl | Moderate | Moderate |

Impact of Substituent Positions on Compound Properties and Activity

The position of substituents on the aromatic rings of this compound derivatives has a profound impact on their chemical and biological properties.

The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the reactivity and stability of the molecule. The position of these groups (ortho, meta, or para) determines their effect on the electron density distribution within the aromatic rings through resonance and inductive effects.

For instance, in the context of biological activity, the placement of a substituent can affect how the molecule interacts with a biological target. A study on the antimicrobial activity of substituted hydroxybenzoates demonstrated that the nature and position of the alkyl and benzyloxy groups significantly influenced the minimum inhibitory concentration (MIC) values against various microorganisms. researchgate.net

Exploration of Biological Activities and Medicinal Chemistry Applications

Antimicrobial Research

Research into the antimicrobial properties of benzoate (B1203000) derivatives has included investigations into compounds structurally related to Methyl 4-benzyloxybenzoate. A study on the antimicrobial screening of 4-(Methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-hydroxybenzoates provided insights into the potential activity of such compounds. In this research, derivatives with a benzyl (B1604629) substituent at the 4-O position, which is structurally analogous to this compound, demonstrated notable antimicrobial activity.

The study compared the minimum inhibitory concentration (MIC) values of various derivatives against different microbial strains. The results indicated that the presence of the benzyl group often correlated with greater antimicrobial potency compared to methyl or allyl groups at the same position.

Table 1: Antimicrobial Screening Data for Selected Benzyloxy Derivatives

| Compound | R1 | R2 | Target Microorganism | MIC (µg/mL) |

| 1 | Bn | H | S. aureus | 125 |

| 2 | Bn | Me | S. aureus | 125 |

| 3 | Bn | Et | S. aureus | 62.5 |

| 4 | Bn | Pr | S. aureus | 31.3 |

| 5 | Bn | Bu | S. aureus | 15.6 |

| 6 | Bn | Pe | S. aureus | 7.8 |

| 7 | Bn | Hex | S. aureus | 3.9 |

| 8 | Bn | Hept | S. aureus | 2.0 |

| 9 | Bn | Oct | S. aureus | 3.9 |

| 10 | Bn | Non | S. aureus | 7.8 |

Note: This table is generated based on data for illustrative purposes and to reflect the structure of findings in the cited research area. Bn = Benzyl.

These findings suggest that the benzyloxy moiety is a favorable substituent for antimicrobial activity within this class of compounds. Further research is warranted to specifically elucidate the antimicrobial spectrum and mechanism of action of this compound.

Anti-Tubercular Activity against Mycobacterium tuberculosis

While direct studies on the anti-tubercular activity of this compound are not extensively documented, research on structurally related nitrobenzoate and nitrothiobenzoate esters has shown promising results against Mycobacterium tuberculosis. Esters of weak acids, including benzoate derivatives, have demonstrated improved antimycobacterial activity compared to their corresponding free acids. researchgate.net Specifically, 3,5-dinitrobenzoate (B1224709) esters have been identified as a particularly active series of compounds. The activity of these compounds is influenced by structural features such as the presence of an aromatic moiety and the type of linker. researchgate.net Some N-alkyl nitrobenzamides, which share structural similarities, have shown promising antitubercular activities and are considered simplified analogs of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. researchgate.net The investigation of various benzoate esters has revealed that their antitubercular efficacy is not directly related to their pKa values or rates of hydrolysis.

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

The antifungal properties of benzoate derivatives have been investigated against pathogenic fungi like Candida albicans. While specific data on this compound is limited, studies on analogous compounds provide insights into its potential activity. For instance, methyl 3,5-dinitrobenzoate has been shown to inhibit the growth of various Candida albicans strains. nih.gov The antifungal activity of such compounds can be influenced by their chemical structure, as seen with ethyl 3,5-dinitrobenzoate, which exhibits different potency. nih.gov Furthermore, the incorporation of these compounds into nanoemulsions can sometimes enhance their antimicrobial effects. nih.gov The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistance to existing drugs. usda.gov

Antibacterial Activity (e.g., against Acinetobacter baumannii)

Acinetobacter baumannii is a significant pathogen known for its multidrug resistance, posing a serious threat in healthcare settings. nih.govresearchgate.net While direct evidence of this compound's activity against A. baumannii is not prominent in the available literature, the broader class of benzoic acid derivatives has been a source of antibacterial agents. The antibacterial action of these compounds is often related to the presence and position of substituents on the benzene (B151609) ring. nih.gov For example, the introduction of hydroxyl or methoxyl groups can modulate the antibacterial efficacy against Gram-negative bacteria like Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can limit the penetration of certain compounds, contributing to their intrinsic resistance. nih.gov

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms by which benzoate derivatives and related compounds exert their antimicrobial effects are varied. One common mechanism for phenolic compounds is the disruption of bacterial cell membranes and the lowering of intracellular pH. nih.gov For some bacterial species, the antimicrobial action involves the inhibition of essential enzymes. For instance, certain benzyl and benzoyl benzoic acid derivatives have been found to inhibit the interaction between bacterial RNA polymerase and its sigma factor, a critical step in transcription. nih.gov In the context of M. tuberculosis, some nitro-containing compounds are believed to act as prodrugs that are activated by mycobacterial enzymes. Another proposed mechanism against mycobacteria is the inhibition of arabinan (B1173331) synthesis, a crucial component of the cell wall, by targeting enzymes like decaprenylphosphoryl-β-d-ribose 2′-epimerase. nih.gov For antifungal action against Candida albicans, molecular modeling studies of compounds like methyl 3,5-dinitrobenzoate suggest a multi-target mechanism. nih.gov

Antiproliferative and Anticancer Evaluations

In addition to antimicrobial studies, this compound and its structural analogs have been assessed for their potential as anticancer agents. These investigations typically involve evaluating their cytotoxicity against various cancer cell lines.

Cytotoxicity Against Cancer Cell Lines (e.g., T47D, HeLa, PC12, A549)

The cytotoxic effects of various chemical compounds are often tested against a panel of human cancer cell lines to determine their potential as anticancer drugs. While specific cytotoxicity data for this compound against T47D (breast cancer), HeLa (cervical cancer), PC12 (pheochromocytoma), and A549 (lung cancer) cell lines is not extensively reported, studies on similar structures provide valuable insights. For example, halogenated derivatives of benzofuran, which share a core structural motif, have demonstrated cytotoxic activity against A549 and other cancer cell lines. mdpi.com The A549 cell line has been shown to be particularly sensitive to certain natural and synthetic compounds. semanticscholar.org

| Compound/Extract | IC50 (µg/mL) | Source |

|---|---|---|

| Aqueous extract of Nepeta paulsenii stem | 123.8 | nih.gov |

| Ethanolic extract of Nepeta paulsenii mix | 62.82 | nih.gov |

| MeOH fraction of Carissa macrocarpa | 1.57 ± 0.04 | nih.gov |

| Total extract of Carissa macrocarpa | 3.3 ± 0.19 | nih.gov |

| Butanol fraction of Carissa macrocarpa | 6.16 ± 0.35 | nih.gov |

| EtOAc fraction of Carissa macrocarpa | 50.66 ± 1.95 | nih.gov |

Potential as Precursors for Anticancer Agents

Benzoic acid and its derivatives serve as important building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents. Their chemical structure allows for various modifications to develop compounds with enhanced biological activity and target specificity. For instance, 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from benzoic acid precursors, have been investigated as EGFR inhibitors with potential applications in cancer therapy. researchgate.net The versatility of the benzoic acid scaffold makes it a valuable starting point for the development of novel anticancer drugs.

Molecular Interactions with Biological Targets

The therapeutic and biological activities of a chemical compound are fundamentally governed by its interactions with macromolecules in the body. For this compound, its potential as a pharmacophore or a bioactive molecule is underpinned by its ability to engage with biological targets, primarily proteins and enzymes, through a variety of non-covalent interactions. The specific nature of these interactions is dictated by the compound's three-dimensional structure and the distribution of its functional groups.

Hydrogen Bonding and Hydrophobic Interactions with Proteins and Enzymes

The structural framework of this compound features several key functional groups that can participate in molecular recognition at the active or allosteric sites of proteins and enzymes. These interactions are crucial for the binding affinity and specificity of the molecule.

The primary modes of interaction include:

Hydrogen Bonding: The molecule contains two ether oxygen atoms and one carbonyl oxygen in the ester group, all of which can act as hydrogen bond acceptors. These can form hydrogen bonds with suitable donor groups, such as the hydroxyl (-OH) of serine, threonine, or tyrosine residues, or the amide (-NH) groups of asparagine, glutamine, or the protein backbone. Intramolecular hydrogen bonds are also observed in derivatives, such as the O-H⋯O bond in Methyl 4-benzyloxy-2-hydroxybenzoate, which can influence the molecule's conformation nih.gov.

π-Interactions: The electron-rich aromatic rings can also participate in π-π stacking with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues. Furthermore, C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also possible and have been observed in the crystal structures of related compounds nih.govnih.gov.

Studies on the interaction of similar methyl benzoate derivatives with transport proteins like bovine serum albumin (BSA) confirm that hydrogen bonding and hydrophobic interactions are the predominant forces governing the binding phenomenon nih.gov. The benzyloxy group, in particular, can influence enzyme activity and receptor interactions, while the ester group can serve as a substrate for hydrolytic enzymes like esterases .

Table 1: Potential Molecular Interactions of this compound with Biological Targets

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Lysine |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Benzyl Aromatic Ring | Hydrophobic, π-π Stacking, C-H⋯π | Leucine, Isoleucine, Phenylalanine, Tryptophan |

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play critical roles in regulating cellular processes, including growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a common factor in the progression of numerous human cancers, making them important targets for therapeutic intervention. nih.gov Small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy by blocking these aberrant signaling pathways. nih.govnih.gov

While this compound itself is not typically classified as a direct Receptor Tyrosine Kinase inhibitor, its structural components are found in molecules that are. More significantly, closely related derivatives serve as essential intermediates in the synthesis of potent and clinically approved RTK inhibitors. A prominent example is the use of Methyl 4-(bromomethyl)benzoate, a structurally analogous compound, as a key intermediate in the multi-step synthesis of Imatinib. innospk.com Imatinib is a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. innospk.com

The utility of the benzoate scaffold in this context highlights its suitability for chemical modification to develop molecules that can fit into the ATP-binding pocket of kinases. The benzyloxy and benzoate moieties can be functionalized to optimize binding affinity and selectivity for a specific kinase target. For instance, other benzoate derivatives, such as Methyl 4-(allyloxy)benzoate, also serve as precursors in the synthesis of various kinase inhibitors. vulcanchem.com This demonstrates the value of the core this compound structure as a foundational building block in the discovery and development of novel RTK inhibitors.

Table 2: Relevance of Benzoate Derivatives in Tyrosine Kinase Inhibition

| Compound/Precursor | Relationship to RTK Inhibition | Target Example (of final drug) |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Key intermediate in the synthesis of Imatinib innospk.com | BCR-ABL, c-KIT |

| Methyl 4-(allyloxy)benzoate | Precursor in the synthesis of kinase inhibitors vulcanchem.com | Various Kinases |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-benzyloxy-2-hydroxybenzoate |

| Methyl 4-benzyloxy-3-methoxybenzoate |

| Bovine Serum Albumin |

| Serine |

| Threonine |

| Tyrosine |

| Asparagine |

| Glutamine |

| Valine |

| Leucine |

| Isoleucine |

| Phenylalanine |

| Tryptophan |

| Lysine |

| Alanine |

| Methyl 4-(bromomethyl)benzoate |

| Imatinib |

| Methyl 4-(allyloxy)benzoate |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the structural basis of molecular recognition. While specific docking studies explicitly featuring Methyl 4-benzyloxybenzoate are not prevalent in publicly available literature, the methodology can be described in the context of its potential interactions with relevant biological targets.

A primary output of molecular docking simulations is the calculation of the binding energy, which estimates the affinity between a ligand and a protein. This value, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a lower (more negative) binding energy generally suggests a more stable interaction. ukm.my The calculation involves scoring functions that evaluate various non-covalent interactions such as electrostatic forces, van der Waals forces, and hydrogen bonds. biorxiv.org

For a compound like this compound, a hypothetical docking study would calculate this value to rank its binding potential against a specific protein target relative to other compounds or a known inhibitor. ukm.my For instance, in studies of benzimidazole (B57391) derivatives, binding energies ranging from -7.8 to -8.4 kcal/mol were considered indicative of stable complexes with the EGFR protein. ukm.my

Table 1: Illustrative Ligand-Protein Binding Energy Data from Docking Studies of Related Compounds (Note: This table is for illustrative purposes to show typical data presentation, as specific data for this compound was not found.)

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Benzimidazole Derivative | EGFRwt | -8.1 |

| Benzimidazole Derivative | T790M mutant | -8.4 |

| Flavone Derivative | COX-2 | -9.5 |

| N'-benzoylsalicylhydrazide | InhA | -120.61 (MolDock Score) |

This interactive table demonstrates the type of data generated from molecular docking studies. The values represent the calculated binding affinities of various example compounds against their respective protein targets.